molecular formula C28H23N3O3 B5036820 N-(2-(3-phenoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide

N-(2-(3-phenoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide

Cat. No. B5036820
M. Wt: 449.5 g/mol
InChI Key: BNFXAIQMYZGXEF-ITYLOYPMSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a phenoxyphenyl group, a pyridinylmethylamino group, and a carbonylvinyl group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the interactions between its various functional groups. Dispersion-corrected density functional calculations could be used to understand these interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the carbonyl group could undergo a variety of reactions, including nucleophilic addition and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research with many potential future directions. These could include the development of new synthesis methods, the exploration of new reactions, and the investigation of their biological activity .

properties

IUPAC Name

N-[(Z)-3-oxo-1-(3-phenoxyphenyl)-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3/c32-27(23-11-3-1-4-12-23)31-26(28(33)30-20-22-10-8-16-29-19-22)18-21-9-7-15-25(17-21)34-24-13-5-2-6-14-24/h1-19H,20H2,(H,30,33)(H,31,32)/b26-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFXAIQMYZGXEF-ITYLOYPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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